molecular formula C21H22N6O2S B2847535 N-cyclopropyl-1-[6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide CAS No. 2309745-80-8

N-cyclopropyl-1-[6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B2847535
CAS No.: 2309745-80-8
M. Wt: 422.51
InChI Key: YEIBSUQZYIJEAH-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylanilino group, and a sulfanylpyrimidinyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-1-[6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide
  • N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine

Uniqueness

N-cyclopropyl-1-[6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and stability .

Properties

IUPAC Name

N-cyclopropyl-1-[6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-13-3-4-16(9-14(13)2)24-19(28)11-30-20-10-18(22-12-23-20)27-8-7-17(26-27)21(29)25-15-5-6-15/h3-4,7-10,12,15H,5-6,11H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIBSUQZYIJEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC(=N3)C(=O)NC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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